molecular formula C19H17FN2O5S B2536224 [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate CAS No. 953222-38-3

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate

Cat. No.: B2536224
CAS No.: 953222-38-3
M. Wt: 404.41
InChI Key: OYFWEUDYMPPOLL-UHFFFAOYSA-N
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Description

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, an oxazole ring, and a dimethylsulfamoyl benzoate moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the oxazole ring and the fluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include fluorobenzene, oxazole precursors, and dimethylsulfamoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical processes and developing new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. Researchers are investigating its efficacy as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials with specific properties. Its incorporation into polymers and coatings can enhance their performance, making them suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of [5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and form stable complexes with biological molecules makes it a versatile compound with broad applications.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5S/c1-22(2)28(24,25)17-9-5-14(6-10-17)19(23)26-12-16-11-18(27-21-16)13-3-7-15(20)8-4-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFWEUDYMPPOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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